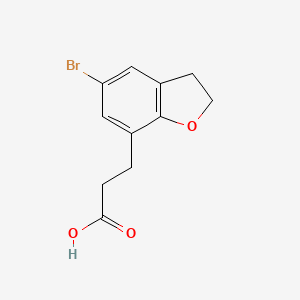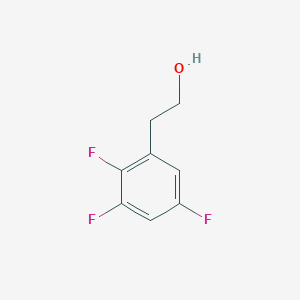
2-(2,3,5-Trifluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,5-Trifluorophenyl)ethanol is an organic compound with the molecular formula C8H7F3O It is a derivative of phenylethanol, where three hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 2, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trifluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(2,3,5-Trifluorophenyl)acetaldehyde using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 2-(2,3,5-Trifluorophenyl)acetaldehyde using a palladium catalyst. This method is advantageous due to its high yield and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,5-Trifluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-(2,3,5-Trifluorophenyl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 2-(2,3,5-Trifluorophenyl)ethane using strong reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can replace the hydroxyl group with halogens using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 2-(2,3,5-Trifluorophenyl)acetaldehyde.
Reduction: 2-(2,3,5-Trifluorophenyl)ethane.
Substitution: 2-(2,3,5-Trifluorophenyl)ethyl chloride.
Scientific Research Applications
2-(2,3,5-Trifluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3,5-Trifluorophenyl)ethanol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4,5-Trifluorophenyl)ethanol
- 2-(3,4,5-Trifluorophenyl)ethanol
- 2,2,2-Trifluoroethanol
Uniqueness
2-(2,3,5-Trifluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to other trifluorophenyl ethanols, it exhibits distinct properties that make it suitable for specific applications in research and industry .
Properties
CAS No. |
1000548-51-5 |
|---|---|
Molecular Formula |
C8H7F3O |
Molecular Weight |
176.14 g/mol |
IUPAC Name |
2-(2,3,5-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c9-6-3-5(1-2-12)8(11)7(10)4-6/h3-4,12H,1-2H2 |
InChI Key |
WPGMOKWUUPSDBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CCO)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid](/img/structure/B12437294.png)
![[(3,5-Dichlorophenyl)methoxy]azanium chloride](/img/structure/B12437304.png)
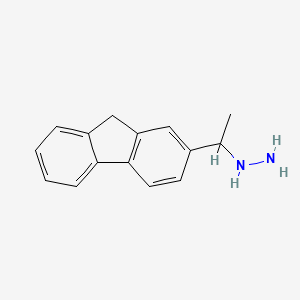
![1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437312.png)
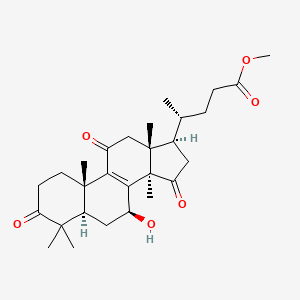

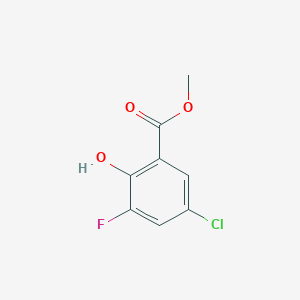
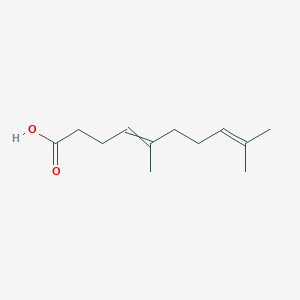
![6-Ethoxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12437357.png)
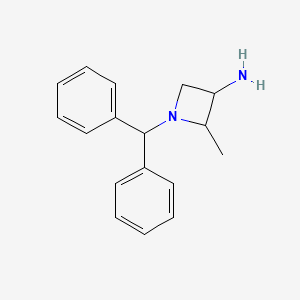
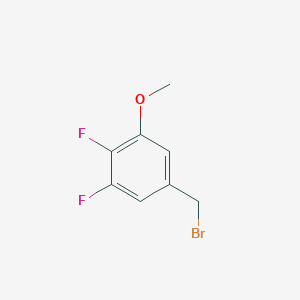
![(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-5-methoxy-2-oxofuran-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalene-1-carboxylic acid](/img/structure/B12437390.png)
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
